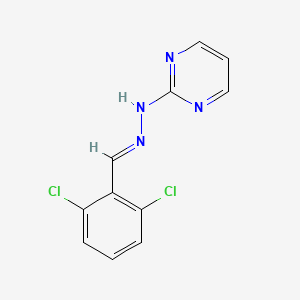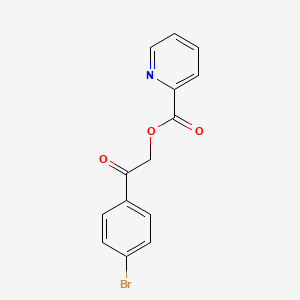
2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone, also known as DCPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. DCPH is a synthetic compound that is used in laboratory experiments to investigate its mechanism of action and its effects on various biological processes.
作用機序
The mechanism of action of 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone is complex and involves multiple pathways. This compound has been shown to inhibit the activity of enzymes by binding to their active sites and preventing the substrate from binding. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the production of reactive oxygen species. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and anti-inflammatory and antioxidant properties. This compound has been found to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, making it a potential candidate for the treatment of hyperpigmentation disorders. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the production of reactive oxygen species. Furthermore, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has several advantages for use in lab experiments, including its synthetic nature, high purity, and well-characterized properties. This compound is relatively stable and can be stored for extended periods without significant degradation. However, this compound also has some limitations, including its potential toxicity and the need for appropriate safety measures when handling the compound. Additionally, this compound may have limited solubility in some solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone. One potential area of research is the development of this compound analogs with improved properties, such as increased potency or reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound in greater detail, including its interactions with specific enzymes and signaling pathways. Additionally, the potential therapeutic applications of this compound in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease, warrant further investigation. Overall, this compound is a promising compound for biochemical and physiological research, and further studies are needed to fully understand its potential applications.
合成法
2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone is synthesized by reacting 2,6-dichlorobenzaldehyde with 2-pyrimidinylhydrazine in the presence of a suitable solvent and a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline powder. The purity of this compound can be improved by recrystallization and further purification techniques.
科学的研究の応用
2,6-dichlorobenzaldehyde 2-pyrimidinylhydrazone has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and acetylcholinesterase. This compound has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4/c12-9-3-1-4-10(13)8(9)7-16-17-11-14-5-2-6-15-11/h1-7H,(H,14,15,17)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZUJFJXNVCGEG-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)




![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)

![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)

